![molecular formula C10H9N5OS B15066767 4-Amino-1-(methylsulfanyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 112752-65-5](/img/structure/B15066767.png)
4-Amino-1-(methylsulfanyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-(methylsulfanyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a heterocyclic compound that belongs to the triazoloquinazoline family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(methylsulfanyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with thiosemicarbazide, followed by cyclization with formic acid . The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-1-(methylsulfanyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted triazoloquinazolines.
Applications De Recherche Scientifique
Medicinal Chemistry: This compound has shown promise as an anticancer and antimicrobial agent. It has been evaluated for its cytotoxic activity against various cancer cell lines and its ability to inhibit microbial growth.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 4-Amino-1-(methylsulfanyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets. In the context of its anticancer activity, it has been found to inhibit the activity of certain enzymes involved in cell proliferation . The compound binds to the active site of these enzymes, blocking their function and leading to cell death. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxalines: These compounds share a similar triazoloquinazoline core and have been studied for their anticancer and antimicrobial properties.
1,2,4-Triazino[4,3-a]quinoxalines: These compounds also exhibit similar biological activities and structural features.
Uniqueness
4-Amino-1-(methylsulfanyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other triazoloquinazoline derivatives and contributes to its specific applications in medicinal chemistry and materials science .
Propriétés
Numéro CAS |
112752-65-5 |
|---|---|
Formule moléculaire |
C10H9N5OS |
Poids moléculaire |
247.28 g/mol |
Nom IUPAC |
4-amino-1-methylsulfanyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C10H9N5OS/c1-17-10-13-12-9-14(10)7-5-3-2-4-6(7)8(16)15(9)11/h2-5H,11H2,1H3 |
Clé InChI |
UCRHELXSNNYTIB-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NN=C2N1C3=CC=CC=C3C(=O)N2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Naphthalen-1-yl)sulfanyl]butanoic acid](/img/structure/B15066689.png)
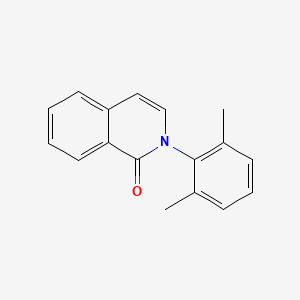
![1-[1-(Trimethylsilyl)hex-2-yn-1-yl]cyclohexan-1-ol](/img/structure/B15066710.png)
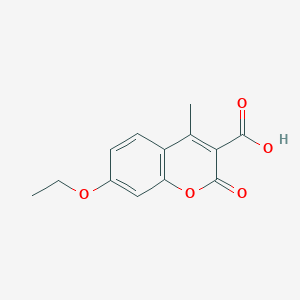
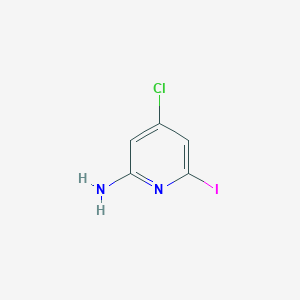

![Dibenzo[f,h]quinolin-7-ol](/img/structure/B15066746.png)

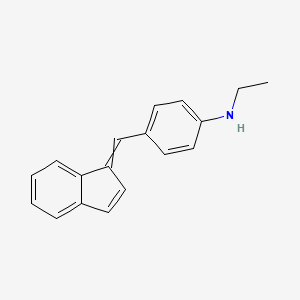
![7-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B15066758.png)
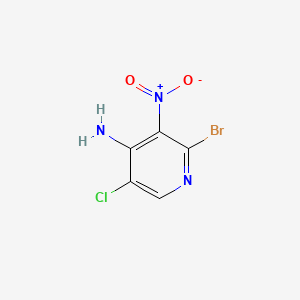
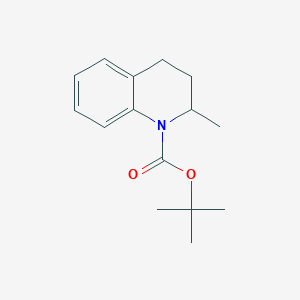
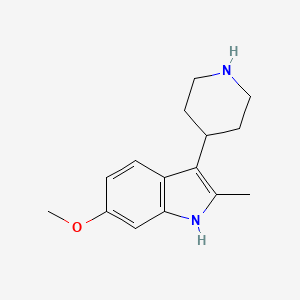
![Butanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N,3-dimethyl-](/img/structure/B15066795.png)
